Cas no 35143-69-2 (3-Methoxyisoxazol-5-amine)

3-Methoxyisoxazol-5-amine is a versatile organic compound with significant applications in pharmaceutical and agrochemical industries. It features a unique isoxazol ring system, offering enhanced stability and reactivity. This compound exhibits excellent solubility in various organic solvents, facilitating synthetic transformations. Its synthetic utility lies in its ability to serve as a key intermediate in the synthesis of various heterocyclic compounds, thereby contributing to the development of novel drugs and agrochemicals.
3-Methoxyisoxazol-5-amine structure
3-Methoxyisoxazol-5-amine structure
商品名:3-Methoxyisoxazol-5-amine
CAS番号:35143-69-2
MF:C4H6N2O2
メガワット:114.102640628815
CID:4770005
PubChem ID:82593562

3-Methoxyisoxazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-Methoxyisoxazol-5-amine
    • MFCD12402090
    • CS-0161109
    • 5-Amino-3-methoxyisoxazole
    • 35143-69-2
    • AKOS022902601
    • SY361784
    • SCHEMBL13158541
    • 3-methoxy-1,2-oxazol-5-amine
    • D82563
    • BS-16935
    • インチ: 1S/C4H6N2O2/c1-7-4-2-3(5)8-6-4/h2H,5H2,1H3
    • InChIKey: DRJHZHSGIGOPPN-UHFFFAOYSA-N
    • ほほえんだ: O1C(=CC(=N1)OC)N

計算された属性

  • せいみつぶんしりょう: 114.042927438g/mol
  • どういたいしつりょう: 114.042927438g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 78.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 61.3

3-Methoxyisoxazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IU248-50mg
3-Methoxyisoxazol-5-amine
35143-69-2 95+%
50mg
684.0CNY 2021-07-15
Ambeed
A326329-1g
3-Methoxyisoxazol-5-amine
35143-69-2 95%
1g
$1586.0 2025-02-24
Chemenu
CM518733-1g
3-Methoxyisoxazol-5-amine
35143-69-2 95%
1g
$674 2023-01-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1231749-250mg
3-Methoxyisoxazol-5-amine
35143-69-2 95%
250mg
¥2822.00 2024-05-17
1PlusChem
1P01KLCM-100mg
3-Methoxyisoxazol-5-amine
35143-69-2 95+%
100mg
$183.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1231749-100mg
3-Methoxyisoxazol-5-amine
35143-69-2 95%
100mg
¥1461.00 2024-05-17
eNovation Chemicals LLC
Y1261353-250mg
3-Methoxyisoxazol-5-amine
35143-69-2 95%
250mg
$310 2025-02-25
eNovation Chemicals LLC
Y1261353-250mg
3-Methoxyisoxazol-5-amine
35143-69-2 95%
250mg
$310 2025-02-28
Ambeed
A326329-100mg
3-Methoxyisoxazol-5-amine
35143-69-2 95%
100mg
$325.0 2025-02-24
Chemenu
CM518733-100mg
3-Methoxyisoxazol-5-amine
35143-69-2 95%
100mg
$142 2023-01-07

3-Methoxyisoxazol-5-amine 関連文献

3-Methoxyisoxazol-5-amineに関する追加情報

Introduction to 3-Methoxyisoxazol-5-amine (CAS No. 35143-69-2)

3-Methoxyisoxazol-5-amine, identified by the Chemical Abstracts Service Number (CAS No.) 35143-69-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the isoxazole class, characterized by a three-membered oxygen-containing ring fused to an aromatic system. The presence of both a methoxy group and an amine functionality makes 3-Methoxyisoxazol-5-amine a versatile scaffold for the synthesis of biologically active molecules.

The structural features of 3-Methoxyisoxazol-5-amine contribute to its potential pharmacological properties. The isoxazole ring is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The methoxy group can influence the electronic properties of the molecule, while the amine group provides a site for further functionalization, enabling the development of more complex derivatives.

In recent years, there has been growing interest in exploring the therapeutic potential of isoxazole derivatives. Research has demonstrated that modifications to the isoxazole core can lead to compounds with enhanced efficacy and selectivity. For instance, studies have shown that certain isoxazole-based molecules can inhibit specific enzymes or receptors involved in disease pathways. This has prompted investigations into the synthesis and characterization of novel derivatives, including 3-Methoxyisoxazol-5-amine.

The synthesis of 3-Methoxyisoxazol-5-amine typically involves multi-step organic reactions that require careful control of reaction conditions. One common approach involves the condensation of a hydroxamic acid derivative with a nitrile oxide precursor, followed by functional group transformations to introduce the methoxy and amine groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore its applications in drug discovery.

One of the most compelling aspects of 3-Methoxyisoxazol-5-amine is its potential as a building block for drug development. The compound's structural motif allows for diverse chemical modifications, enabling researchers to tailor its properties for specific therapeutic targets. For example, linking this scaffold to other bioactive molecules can enhance its binding affinity or improve its metabolic stability. Such modifications are crucial for optimizing drug candidates for clinical use.

Recent studies have highlighted the importance of 3-Methoxyisoxazol-5-amine in medicinal chemistry research. Researchers have reported on its role in developing novel inhibitors targeting inflammatory pathways. The amine group can be exploited to form hydrogen bonds with biological targets, while the methoxy group can modulate lipophilicity and solubility. These characteristics make it an attractive candidate for further investigation.

The pharmacokinetic profile of 3-Methoxyisoxazol-5-amine is also a critical consideration in drug development. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability for therapeutic use. Preclinical studies have begun to explore these aspects, providing insights into its potential as a lead compound or intermediate in drug synthesis.

In conclusion, 3-Methoxyisoxazol-5-amine (CAS No. 35143-69-2) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its role as a versatile scaffold for drug development underscores its importance in medicinal chemistry. As research continues to uncover new applications and synthetic strategies, this compound is likely to remain a valuable asset in the quest for novel therapeutic agents.

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